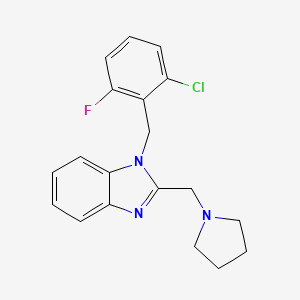

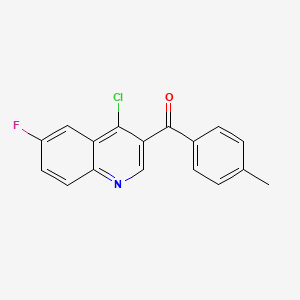

![molecular formula C21H21NO3 B2809299 2,2-dimethyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide CAS No. 923165-24-6](/img/structure/B2809299.png)

2,2-dimethyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-dimethyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide” is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.2695 . The IUPAC Standard InChI is InChI=1S/C12H17NO/c1-9-6-5-7-10(8-9)13-11(14)12(2,3)4/h5-8H,1-4H3,(H,13,14) .

Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together.Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 329.3±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.2±3.0 kJ/mol and a flash point of 196.0±4.2 °C . The index of refraction is 1.541 .Scientific Research Applications

Novel Cyclic Phosphonic Analogues Synthesis

One area of research involves the synthesis of novel cyclic phosphonic analogues of chromone through the reaction of chromen phosphonates with amines. This synthesis pathway has yielded new compounds with potential applications in medicinal chemistry and materials science. For instance, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various aliphatic and aromatic amines has been investigated, leading to the formation of cyclic phosphonic analogues which are of interest due to their unique chemical properties (Budzisz Elż & Pastuszko Slawomir, 1999).

Antimicrobial Properties

Another application is found in the antimicrobial domain. Compounds derived from chromen phosphonates have demonstrated antibacterial activity against specific strains. For example, synthesis and subsequent reactions with primary aliphatic amines of certain chromen derivatives have shown detectable activity against Staphylococcus aureus, indicating their potential as antibacterial agents (E. Budzisz, E. Nawrot, & M. Małecka, 2001).

Anticancer Activity

There is also significant interest in the anticancer applications of chromen derivatives. Research into the structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs has revealed compounds capable of antagonizing tumor growth through inhibition of the hypoxia-inducible factor-1 (HIF-1) pathway. These findings highlight the therapeutic potential of chromen derivatives in cancer treatment, pointing to their role as novel small molecule inhibitors for targeting cancer cell growth and adaptation under hypoxic conditions (J. Mun et al., 2012).

Green Chemistry Applications

The compound and its related derivatives have also found use in green chemistry, specifically in facilitating efficient synthesis methods. An example includes the Knoevenagel condensation of 4-oxo-4H-benzopyran-3-carbaldehydes with Meldrum's acid in the presence of ionic liquids, which represents a mild, efficient, and environmentally friendly synthetic approach for producing chromen derivatives with various potential applications (K. Shelke et al., 2009).

Properties

IUPAC Name |

2,2-dimethyl-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-13-6-5-7-14(10-13)19-12-17(23)16-11-15(8-9-18(16)25-19)22-20(24)21(2,3)4/h5-12H,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHPCWXBXLGDKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

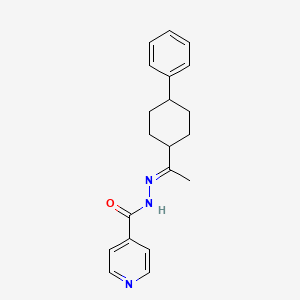

![N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide](/img/structure/B2809217.png)

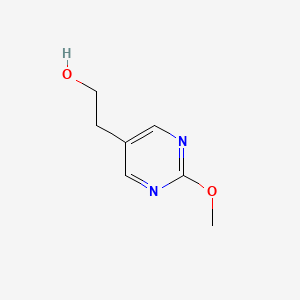

![1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B2809218.png)

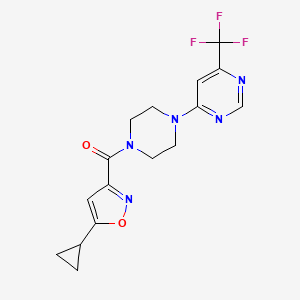

![Ethyl 1-[6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2809222.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2809225.png)

![N~6~-benzyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2809226.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809230.png)

![N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2809232.png)

![2-Thiaspiro[3.5]nonane-6,8-dione](/img/structure/B2809238.png)

![ethyl 4-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2809239.png)